

Application Note: Quantification of ^{13}C Enrichment from D-Fructose- $^{13}\text{C}_4$ using Mass Spectrometry

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Compound of Interest

Compound Name: D-Fructose- $^{13}\text{C}_4$

Cat. No.: B12366769

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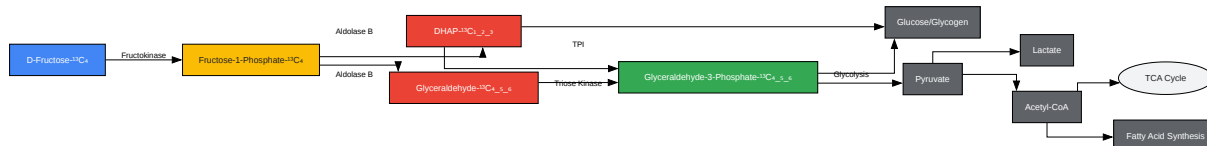
Audience: Researchers, scientists, and drug development professionals.

Introduction

Stable isotope tracing is a powerful technique to elucidate the metabolic fate of nutrients and therapeutic agents. D-Fructose, a key dietary monosaccharide, has metabolic pathways distinct from glucose, and its excessive consumption has been linked to various metabolic disorders. Tracing the incorporation of ^{13}C atoms from labeled fructose into downstream metabolites provides a quantitative measure of its contribution to various metabolic pathways. This application note provides detailed protocols for quantifying the ^{13}C enrichment from D-Fructose- $^{13}\text{C}_4$ in biological samples using both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Metabolic Fate of D-Fructose

Fructose is primarily metabolized in the liver, where it enters glycolysis, bypassing the main regulatory step catalyzed by phosphofructokinase.[1][2] This can lead to a rapid and unregulated influx of carbons into pathways for glycolysis, gluconeogenesis, and de novo lipogenesis.[3][4] The $^{13}\text{C}_4$ label on D-fructose allows for the tracking of the carbon backbone as it is incorporated into various downstream metabolites.



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Figure 1: Metabolic pathway of D-Fructose-¹³C₄.

Experimental Workflow

The general workflow for a ¹³C fructose tracing experiment involves cell culture and labeling, metabolite extraction, sample preparation for mass spectrometry, data acquisition, and data analysis.



Protocols

Protocol 1: Cell Culture, Labeling, and Metabolite Extraction

This protocol is designed for adherent mammalian cells and can be adapted for suspension cultures.^{[5][6]}

Materials:

- D-Fructose-¹³C₄
- Fructose-free cell culture medium
- Dialyzed fetal bovine serum (FBS)
- Phosphate-buffered saline (PBS), ice-cold
- 80% Methanol (LC-MS grade), pre-chilled to -80°C
- Cell scrapers
- Centrifuge tubes

Procedure:

- Cell Seeding: Seed cells in 6-well plates and grow to the desired confluency.
- Media Preparation: Prepare the labeling medium by supplementing fructose-free medium with the desired concentration of D-Fructose-¹³C₄ and dialyzed FBS.
- Labeling:
 - Aspirate the growth medium from the cells.
 - Wash the cells once with pre-warmed PBS.
 - Add the pre-warmed labeling medium to the cells and incubate for the desired time course.

- Metabolism Quenching and Metabolite Extraction:[5]
 - Place the 6-well plates on ice.
 - Aspirate the labeling medium.
 - Immediately wash the cells with 2 mL of ice-cold PBS.
 - Aspirate the PBS completely.
 - Add 1 mL of pre-chilled 80% methanol to each well.
 - Scrape the cells into the methanol and transfer the cell lysate to a pre-chilled centrifuge tube.
 - Vortex the tubes vigorously for 30 seconds.
 - Incubate at -20°C for 1 hour to precipitate proteins.
 - Centrifuge at 14,000 x g for 10 minutes at 4°C.
 - Transfer the supernatant containing the polar metabolites to a new tube.
 - Dry the extracts using a vacuum concentrator.
 - Store the dried metabolite extracts at -80°C until analysis.

Protocol 2: GC-MS Analysis of Fructose and Downstream Metabolites

Due to their polar and non-volatile nature, sugars require derivatization for GC-MS analysis.[7]
[8] A common method is methoxyamination followed by silylation.[7]

Materials:

- Methoxyamine hydrochloride in pyridine
- N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

- GC-MS system

Procedure:

- Derivatization:
 - Reconstitute the dried metabolite extract in methoxyamine hydrochloride in pyridine.
 - Incubate at 30°C for 90 minutes.
 - Add MSTFA and incubate at 37°C for 30 minutes.
- GC-MS Analysis:
 - Inject the derivatized sample into the GC-MS.
 - Use a suitable GC column for sugar analysis (e.g., a mid-polar phase column).^[8]
 - Set the mass spectrometer to scan a mass range that includes the expected fragments of the derivatized metabolites.

Protocol 3: LC-MS/MS Analysis of Fructose and Downstream Metabolites

LC-MS allows for the analysis of underivatized sugars, simplifying sample preparation.^{[9][10]}

Materials:

- LC-MS/MS system
- Hydrophilic interaction liquid chromatography (HILIC) column
- Mobile phases (e.g., acetonitrile and water with appropriate additives)

Procedure:

- Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume of the initial LC mobile phase.

- LC-MS/MS Analysis:
 - Inject the sample onto the HILIC column.
 - Use a gradient elution to separate the polar metabolites.
 - Set up the mass spectrometer for targeted analysis of fructose and its downstream metabolites using multiple reaction monitoring (MRM) or for untargeted analysis using full scan mode.

Data Presentation

The quantitative data from ^{13}C tracing experiments are typically presented as fractional enrichment or mass isotopomer distribution.

Table 1: Fractional ^{13}C Enrichment in Key Metabolites.

Metabolite	Time Point 1 (%)	Time Point 2 (%)	Time Point 3 (%)
Fructose-1-Phosphate	90.5 ± 2.1	95.2 ± 1.8	96.3 ± 1.5
Dihydroxyacetone phosphate	75.3 ± 3.5	88.1 ± 2.9	92.4 ± 2.2
Glyceraldehyde-3-Phosphate	73.8 ± 3.9	87.5 ± 3.1	91.8 ± 2.5
Pyruvate	50.1 ± 4.2	65.7 ± 3.8	78.9 ± 3.1
Lactate	52.6 ± 4.0	68.2 ± 3.5	80.1 ± 2.9
Citrate	25.9 ± 5.1	40.3 ± 4.5	55.6 ± 3.9

| Palmitate | 10.2 ± 2.8 | 22.5 ± 3.2 | 35.8 ± 3.7 |

Values are presented as mean ± standard deviation for triplicate samples.

Table 2: Mass Isotopomer Distribution of Pyruvate at Time Point 3.

Isotopologue	Abundance (%)
M+0	21.1 ± 3.1
M+1	5.2 ± 0.9
M+2	15.8 ± 2.1

| M+3 | 57.9 ± 4.3 |

M+n represents the mass of the metabolite with n ¹³C atoms.

Conclusion

The protocols outlined in this application note provide a framework for quantifying ¹³C enrichment from D-Fructose-¹³C₄ using mass spectrometry. Both GC-MS and LC-MS are powerful techniques for this purpose, with the choice of method depending on the specific experimental goals and available instrumentation. Careful sample preparation and data analysis are critical for obtaining accurate and reproducible results in stable isotope tracing studies.

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